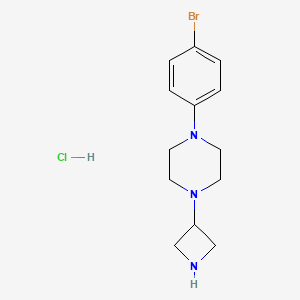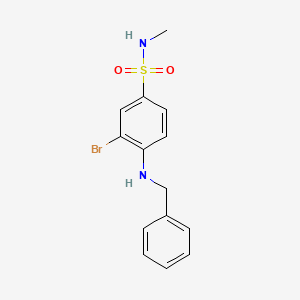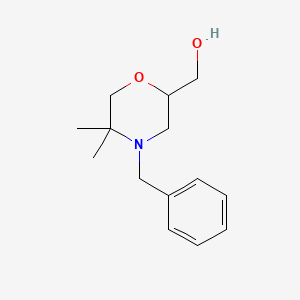
1-(2-Methoxy-4-nitrophenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxy-4-nitrophenyl)ethanol is an organic compound that features a methoxy group, a nitro group, and an ethanol moiety attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2-Methoxy-4-nitrophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(2-Methoxy-4-nitrophenyl)ethanone using a suitable reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol. The reaction typically proceeds under mild conditions at room temperature, yielding this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes using more efficient and cost-effective reducing agents. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) pressure is another method that can be employed for the reduction of the corresponding ketone to the desired alcohol.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Methoxy-4-nitrophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(2-Methoxy-4-nitrophenyl)ethanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, iron (Fe) and hydrochloric acid (HCl), or palladium on carbon (Pd/C) under hydrogen gas (H2) pressure.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 1-(2-Methoxy-4-nitrophenyl)ethanone.
Reduction: 1-(2-Methoxy-4-aminophenyl)ethanol.
Substitution: Various substituted phenyl ethanol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxy-4-nitrophenyl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Methoxy-4-nitrophenyl)ethanol and its derivatives involves interactions with various molecular targets and pathways. For example, the reduction of the nitro group to an amino group can lead to the formation of compounds that interact with enzymes or receptors in biological systems, potentially leading to antimicrobial or anti-inflammatory effects. The exact molecular targets and pathways depend on the specific derivative and its chemical structure.
Vergleich Mit ähnlichen Verbindungen
1-(2-Methoxy-4-nitrophenyl)ethanol can be compared with other similar compounds such as:
1-(2-Methoxy-4-aminophenyl)ethanol: This compound is similar but has an amino group instead of a nitro group, which can lead to different chemical reactivity and biological activity.
1-(2-Methoxyphenyl)ethanol:
1-(4-Nitrophenyl)ethanol: Similar but lacks the methoxy group, affecting its chemical behavior and uses.
The uniqueness of this compound lies in the presence of both the methoxy and nitro groups, which confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H11NO4 |
|---|---|
Molekulargewicht |
197.19 g/mol |
IUPAC-Name |
1-(2-methoxy-4-nitrophenyl)ethanol |
InChI |
InChI=1S/C9H11NO4/c1-6(11)8-4-3-7(10(12)13)5-9(8)14-2/h3-6,11H,1-2H3 |
InChI-Schlüssel |
XIOGEPMJQXZGHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=C(C=C1)[N+](=O)[O-])OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-6-[(tetrahydro-2-furanyl)methoxy]pyridine](/img/structure/B13981817.png)
![N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B13981819.png)



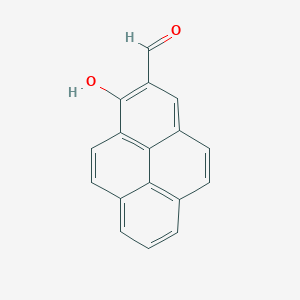
![6-Cyclopropylimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13981844.png)


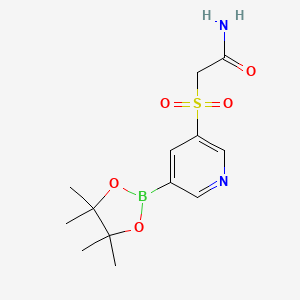
![Spiro[cyclohexane-1,3'-indolin]-4-ol](/img/structure/B13981876.png)
